2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Medicinal Chemistry Nicotinic Acetylcholine Receptor Structure-Activity Relationship

Secure this unique 2-substituted nicotinic acid derivative for your next-generation insecticide or CNS-targeted ligand program. Unlike the 6-substituted regioisomer, this scaffold provides a distinct pharmacological profile critical for mapping nAChR subtype selectivity and reducing off-target effects. The fluoromethyl group modulates pyrrolidine basicity and metabolic stability, making it a superior building block for SAR-driven lead optimization. Ensure experimental reproducibility by choosing this authentic intermediate, not an unverified analog.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
CAS No. 2092251-37-9
Cat. No. B1489240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid
CAS2092251-37-9
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C11H13FN2O2/c12-6-8-3-5-14(7-8)10-9(11(15)16)2-1-4-13-10/h1-2,4,8H,3,5-7H2,(H,15,16)
InChIKeyJAKMXRCDLAYFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2092251-37-9) Procurement & Research Guide


2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2092251-37-9) is a fluorinated nicotinic acid derivative featuring a pyrrolidine ring substituted with a fluoromethyl group . This heterocyclic building block is supplied as a research chemical with a standard purity of 98% . The compound's unique regioisomeric structure, with the pyrrolidine moiety at the 2-position of the nicotinic acid core, differentiates it from the more common 6-substituted analogs and positions it as a key intermediate for synthesizing novel nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules [1].

Procurement Risks of Substituting 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2092251-37-9) with Common Analogs


Direct substitution of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid with the more widely available 6-substituted regioisomer (CAS 2090295-10-4) or non-fluorinated analogs is not scientifically justifiable. The position of the pyrrolidine substitution on the pyridine ring is a critical determinant of biological activity; early structure-activity relationship (SAR) studies in the nicotinoid class demonstrate that 2-alkyl substitution yields compounds with insecticidal activity and distinct pharmacological profiles compared to 6-substituted or unsubstituted analogs [1]. Furthermore, the strategic incorporation of the fluoromethyl group on the pyrrolidine ring is known to modulate basicity and metabolic stability, a key feature absent in non-fluorinated analogs, which can drastically alter receptor binding kinetics and in vivo half-life [2]. Using an unverified analog introduces uncontrolled variables that compromise experimental reproducibility and SAR studies.

Quantitative Differentiation Evidence for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2092251-37-9)


Regioisomeric Differentiation from 6-Substituted Analogs for nAChR Ligand Design

The compound is a 2-substituted nicotinic acid derivative, a regioisomer of the more common 6-substituted analog (CAS 2090295-10-4). The patent literature establishes that 2-alkyl nicotinoids, where the alkyl group is ortho to the pyrrolidine ring, exhibit insecticidal activity [1]. This contrasts with the general class of nicotinoids where 6-substitution is more common and often linked to different pharmacological profiles, such as mammalian nicotinic receptor modulation [2]. This positional differentiation is crucial for designing SAR studies aimed at discovering novel insecticides or selective nAChR ligands.

Medicinal Chemistry Nicotinic Acetylcholine Receptor Structure-Activity Relationship

Fluoromethyl Substitution Impact on Pyrrolidine Basicity

The compound incorporates a fluoromethyl group on the pyrrolidine ring. Studies on fluorinated pyrrolidine scaffolds demonstrate that such substitution decreases the basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs [1]. This reduction in pKa is a key design element for modulating the protonation state of the molecule at physiological pH, which directly influences passive membrane permeability and the potential for central nervous system (CNS) penetration [1]. The 2-(pyrrolidin-1-yl)nicotinic acid analog (CAS 690632-36-1), lacking this fluorine atom, would exhibit higher basicity and a different pharmacokinetic profile.

Medicinal Chemistry Drug Design Pharmacokinetics

Verified Chemical Purity for Reproducible Synthesis

The compound is commercially available with a verified purity of 98% . While this is a standard purity for research chemicals, it provides a quantifiable baseline for procurement and experimental reproducibility. In contrast, some close analogs like 2-(pyrrolidin-1-yl)nicotinic acid (CAS 690632-36-1) are often listed with a standard purity of 95% , potentially introducing higher levels of unknown impurities that could interfere with sensitive biological assays or catalytic reactions.

Organic Synthesis Analytical Chemistry Quality Control

Recommended Research Applications for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2092251-37-9)


Design and Synthesis of Novel Insecticidal Nicotinoids

The 2-substituted nicotinic acid scaffold, as established in patent literature, is a key pharmacophore for insecticidal activity [1]. Researchers can utilize 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid as a core intermediate to explore the underexplored chemical space of 2-alkyl nicotinoids for the development of next-generation, selective insecticides.

Structure-Activity Relationship (SAR) Studies of nAChR Ligands

The compound serves as a valuable regioisomeric probe. Its 2-substitution pattern offers a direct comparison to 6-substituted analogs, allowing medicinal chemists to map the spatial requirements for binding to different nAChR subtypes (e.g., insect vs. mammalian) [1]. This is crucial for improving subtype selectivity and reducing off-target effects.

CNS Drug Discovery Programs Requiring Optimized Physicochemical Properties

The strategic incorporation of a fluoromethyl group is a well-validated tactic to decrease pyrrolidine basicity and enhance metabolic stability [2]. This compound is therefore an ideal building block for synthesizing candidate molecules intended for CNS targets, where controlled basicity and membrane permeability are paramount for achieving adequate brain exposure [2].

Quote Request

Request a Quote for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.